methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

Übersicht

Beschreibung

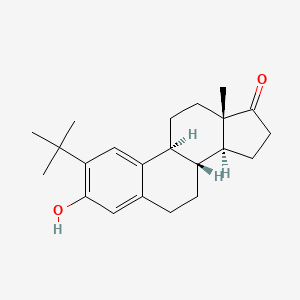

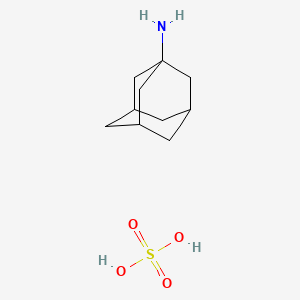

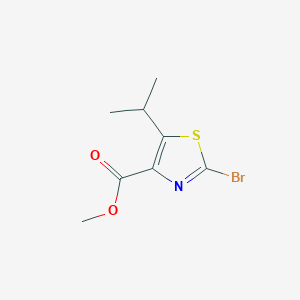

“Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C6H6N4O2 . It has a molecular weight of 166.14 g/mol . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6N4O2/c1-12-6(11)10-5(8)4(2-7)3-9-10/h3H,8H2,1H3 . Its canonical SMILES representation is COC(=O)N1C(=C(C=N1)C#N)N .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a topological polar surface area of 93.9 Ų . The compound has one rotatable bond and its complexity, as computed by Cactvs, is 233 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate derivatives have been explored for their synthesis processes and crystal structures. For example, one study detailed the synthesis and crystal structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, revealing its potential for fungicidal and plant growth regulation activities (L. Minga, 2005).

Chemical Synthesis

- Various studies have focused on innovative synthesis methods for related compounds. For example, a green and efficient one-pot, four-component synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates in water is described, showcasing a catalyst-free, atom-economical method (A. M. Zonouz et al., 2012).

Corrosion Inhibition

- Some pyrazole derivatives, including those related to this compound, have been evaluated as corrosion inhibitors for steel in acidic environments, demonstrating significant reduction in corrosion rates (L. Herrag et al., 2007).

Biological and Pharmaceutical Research

- In the field of biological and pharmaceutical research, derivatives of this compound have been synthesized and analyzed for various activities. For instance, some derivatives have been investigated for their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential therapeutic applications (Ashraf S. Hassan et al., 2014).

Advanced Material Synthesis

- The compound has also found use in the synthesis of advanced materials. For example, it has been used in the preparation of novel fluorophores and inhibitors, demonstrating the versatility of this compound in material science applications (Yan‐Chao Wu et al., 2006).

Catalysis

- Additionally, the compound plays a role in catalysis. For instance, it has been involved in the green synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates using novel catalysts, highlighting its potential in enhancing eco-friendly chemical processes (B. Maleki & S. S. Ashrafi, 2014).

Viral Inhibition

- In virology research, derivatives of this compound have been synthesized and evaluated for their anti-tobacco mosaic virus (TMV) activity, showing promising results in controlling viral infections in plants (D. Zhang et al., 2012).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Wirkmechanismus

Target of Action

Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate is a derivative of 5-amino-pyrazoles 5-amino-pyrazoles are known to be versatile synthetic building blocks in the synthesis of diverse heterocyclic compounds , which are common motifs in a wide range of synthesized drugs .

Mode of Action

It is known that 5-amino-pyrazoles can be used in the synthesis of diverse heterocyclic scaffolds via various approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Biochemical Pathways

5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic compounds , which can affect various biochemical pathways depending on their structure and function.

Pharmacokinetics

It is known that the compound is a solid at room temperature .

Result of Action

5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic compounds , which can have various biological activities depending on their structure and function.

Biochemische Analyse

Biochemical Properties

Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme dihydrofolate reductase, where this compound acts as an inhibitor, thereby affecting the folate metabolism pathway . Additionally, it has been observed to bind with certain protein kinases, modulating their activity and impacting cell signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent in targeting specific biochemical pathways.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to induce apoptosis by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2. Furthermore, this compound influences cell signaling pathways, including the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . These effects underscore its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to the active site of dihydrofolate reductase, inhibiting its activity and disrupting folate metabolism . This inhibition leads to a decrease in the synthesis of nucleotides, ultimately affecting DNA replication and cell proliferation. Additionally, this compound interacts with protein kinases, leading to the modulation of cell signaling pathways and changes in gene expression . These molecular interactions provide insights into its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have shown variability depending on the experimental conditions. In in vitro studies, prolonged exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis . These findings highlight the importance of considering temporal factors in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant therapeutic effects, particularly in cancer models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest a narrow therapeutic window for this compound, emphasizing the need for careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily affecting folate metabolism. It inhibits dihydrofolate reductase, leading to a decrease in the synthesis of tetrahydrofolate, a crucial cofactor in nucleotide synthesis . This inhibition disrupts the production of purines and pyrimidines, ultimately affecting DNA replication and cell proliferation. Additionally, this compound interacts with other enzymes involved in amino acid metabolism, further influencing cellular metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as solute carrier family proteins . Once inside the cell, this compound binds to intracellular proteins, facilitating its distribution to various cellular compartments . These interactions influence its localization and accumulation, impacting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it has been observed to accumulate in the nucleus, where it influences gene expression and DNA replication . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, directing it to specific compartments and organelles.

Eigenschaften

IUPAC Name |

methyl 5-amino-4-cyanopyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-12-6(11)10-5(8)4(2-7)3-9-10/h3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAGGGNPYWRFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C(=C(C=N1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406417 | |

| Record name | methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220131-57-7 | |

| Record name | methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-9H-purin-2-yl]-1H-pyrazole-4-carboxylic acid amide](/img/structure/B1365990.png)

![(S)-4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B1365991.png)

![2,6-Difluoro-4-[(3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1365992.png)

![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide](/img/structure/B1365998.png)